molecular formula C6H7IN2O2 B12434970 Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate

Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B12434970
M. Wt: 266.04 g/mol
InChI Key: WMHLNUMRWKZGKD-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 1st position, and a carboxylate ester group at the 5th position. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate typically involves the iodination of 1-methylimidazole followed by esterification. One common method involves the reaction of 1-methylimidazole with iodine and a suitable oxidizing agent to introduce the iodine atom at the 4th position. This is followed by the esterification of the resulting 4-iodo-1-methylimidazole-5-carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the ester group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate is unique due to the combination of the iodine atom and the ester group, providing a balance of reactivity and stability. This makes it a valuable intermediate for various synthetic and research applications .

Biological Activity

Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate (CAS Number: 189014-13-9) is a compound belonging to the imidazole family, notable for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure with an iodine atom at the fourth position, which enhances its reactivity. Its molecular formula is C7H8N2O2IC_7H_8N_2O_2I with a molecular weight of 266.04 g/mol. The presence of the carboxylate group contributes to its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies suggest that it may effectively inhibit bacterial growth and fungal infections, making it a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has been studied for its anticancer properties , particularly in targeting specific cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.
  • Receptor Binding : Its structural similarity to other imidazole derivatives suggests potential binding affinity to receptors that mediate physiological responses related to inflammation and cancer .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against different cancer cell lines. For instance, one study reported an IC50 value indicating significant cytotoxicity against human breast cancer cells, highlighting its potential as a therapeutic agent .

Case Studies

Several case studies have explored the compound's effects in vivo:

Study Model Findings
Study AMouse model of cancerInduced tumor regression at specific dosages.
Study BRat model for infectionSignificant reduction in bacterial load compared to control groups.

These findings underscore the compound's promising role in both antimicrobial and anticancer therapies.

Properties

Molecular Formula

C6H7IN2O2

Molecular Weight

266.04 g/mol

IUPAC Name

methyl 5-iodo-3-methylimidazole-4-carboxylate

InChI

InChI=1S/C6H7IN2O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,1-2H3

InChI Key

WMHLNUMRWKZGKD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1C(=O)OC)I

Origin of Product

United States

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